2-Chloro-7-methoxy-4-methylquinoline
Description
Significance of Quinolines in Medicinal Chemistry and Chemical Biology
The quinoline (B57606) nucleus is a ubiquitous and vital structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents. nih.govwisdomlib.org Its derivatives have demonstrated a remarkably broad spectrum of biological activities, solidifying their status as key pharmacophores. orientjchem.orgrsc.org
The most historically significant application of quinoline derivatives is in the treatment of malaria. nih.gov Natural alkaloids like quinine, and synthetic analogues such as chloroquine (B1663885) and mefloquine (B1676156), have been mainstays in antimalarial chemotherapy for decades. wikipedia.orgrsc.orgyoutube.com These compounds are understood to interfere with the parasite's ability to digest hemoglobin. youtube.com
Beyond their antimalarial properties, quinoline-based compounds have been extensively investigated and developed for a multitude of other therapeutic applications. rsc.orgnih.gov These include:
Anticancer: Certain derivatives function as anticancer agents by inducing apoptosis or interacting with DNA. orientjchem.orgrsc.org
Antibacterial: The fluoroquinolone class of antibiotics, such as ciprofloxacin, features a quinoline core and is crucial in fighting bacterial infections. rsc.org
Anti-inflammatory: Many quinoline compounds exhibit significant anti-inflammatory properties. nih.gov
Antiviral and Antifungal: Research has also highlighted the potential of quinoline derivatives as agents against various viruses and fungi. orientjchem.orgyoutube.com
The versatility of the quinoline ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to optimize its biological activity. orientjchem.org This adaptability has made the quinoline scaffold a central focus in drug discovery and development, with ongoing research aimed at synthesizing novel derivatives to address a wide range of diseases. rsc.orgwisdomlib.org
Overview of 2-Chloro-7-methoxy-4-methylquinoline within the Quinoline Compound Class
This compound is a distinct, polysubstituted derivative of the parent quinoline nucleus. Its structure is defined by a chlorine atom at the C2 position, a methoxy (B1213986) group at the C7 position, and a methyl group at the C4 position. This specific arrangement of functional groups on the quinoline framework imparts particular chemical properties and reactivity to the molecule, distinguishing it from other members of its class.
The presence of the chloro group at the 2-position is particularly significant from a synthetic standpoint. This position is activated towards nucleophilic substitution, making the compound a valuable intermediate for the synthesis of a wide array of other 2-substituted quinoline derivatives. researchgate.netmdpi.com The methoxy and methyl groups also play a crucial role by modifying the electron density of the ring system and providing steric bulk, which can influence the compound's reactivity and the properties of its downstream products.
Below are the key chemical identifiers and properties for this compound.
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| CAS Number | 97892-67-6 chemsrc.comscbt.com |
| Molecular Formula | C₁₁H₁₀ClNO scbt.comuni.lu |
| Molecular Weight | 207.66 g/mol scbt.com |
| IUPAC Name | This compound |
| SMILES | CC1=CC(=NC2=C1C=CC(=C2)OC)Cl uni.lu |
| InChI Key | SMJPQHMCVFWKMI-UHFFFAOYSA-N uni.lu |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| XLogP | 3.5 uni.lu |
| Monoisotopic Mass | 207.04509 Da uni.lu |
| Polar Surface Area | 22.1 Ų nih.gov |
Research Rationale and Scope for this compound
The primary research interest in this compound stems from its utility as a chemical building block or intermediate in organic synthesis, particularly within the field of medicinal chemistry. The rationale for its use is based on the strategic placement of its functional groups, which allows for further molecular elaboration.
The scope of research involving this compound centers on its application in the synthesis of more complex quinoline derivatives. The reactive 2-chloro substituent serves as a chemical handle for introducing a variety of other functional groups through nucleophilic substitution reactions. researchgate.netnih.gov This is a common and powerful strategy for creating libraries of novel compounds. For example, the chlorine can be displaced by amines, thiols, or alcohols to generate 4-aminoquinolines, 4-thioquinolines, and 4-alkoxyquinolines, respectively. researchgate.netmdpi.comnih.gov
These new derivatives can then be screened for a wide range of potential biological activities, leveraging the established pharmacological importance of the quinoline scaffold. The 7-methoxy and 4-methyl groups are integral to this process, as they can influence the biological target binding and metabolic stability of the final compounds. Therefore, this compound is not typically an end-product itself, but rather a crucial starting material for the discovery and development of new, potentially therapeutic agents. researchgate.netdurham.ac.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7-methoxy-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-5-11(12)13-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJPQHMCVFWKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352678 | |
| Record name | 2-chloro-7-methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97892-67-6 | |
| Record name | 2-Chloro-7-methoxy-4-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97892-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-7-methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 2 Chloro 7 Methoxy 4 Methylquinoline
Retrosynthetic Analysis of the 2-Chloro-7-methoxy-4-methylquinoline Scaffold
A retrosynthetic analysis of this compound provides a logical framework for planning its synthesis. The primary disconnection occurs at the C-N and C-C bonds that form the pyridine (B92270) ring of the quinoline (B57606) system. This approach breaks the target molecule down into simpler, more readily available precursors.
The chloro group at the C-2 position is identified as a functional group that can be introduced late in the synthesis. The precursor is the corresponding quinolin-2-one. This disconnection, a functional group interconversion (FGI), points to 7-methoxy-4-methylquinolin-2(1H)-one as a key intermediate.
Further disconnection of the quinolin-2-one intermediate involves breaking the bonds formed during the cyclization reaction. Classical quinoline syntheses, such as the Combes or Doebner-von Miller reactions, suggest aniline (B41778) derivatives as starting materials. researchgate.netnih.gov Therefore, the quinolin-2-one can be disconnected to reveal 3-methoxyaniline and a three-carbon component like ethyl acetoacetate (B1235776). This strategy places the methoxy (B1213986) group at the correct position on the aniline precursor and uses a simple dicarbonyl compound to form the second ring with the required methyl group at C-4.
This analysis leads to a forward synthesis plan that starts with 3-methoxyaniline and ethyl acetoacetate, proceeds through a cyclization to form the quinolinone intermediate, and concludes with a chlorination step to yield the final product.
Classical and Modern Synthetic Routes to this compound and Related Structures
The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing reliable methods for its construction.
The formation of the quinoline ring system is the cornerstone of the synthesis. Several classical methods can be adapted for this purpose.
Combes Synthesis : This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. researchgate.netiipseries.org For the target scaffold, 3-methoxyaniline would react with pentane-2,4-dione (acetylacetone). The initial step is the formation of an enamine, which then undergoes an intramolecular electrophilic cyclization upon treatment with a strong acid like sulfuric or polyphosphoric acid, followed by dehydration to yield the substituted quinoline. iipseries.orgyoutube.com
Doebner-von Miller Reaction : This method is a variation of the Skraup synthesis and typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. nih.govresearchgate.net While often used for large-scale synthesis, it can sometimes lead to lower yields due to polymerization of the carbonyl substrate. nih.govresearchgate.net Improvements include using a two-phase solvent system to minimize side reactions. researchgate.netiust.ac.ir
Conrad-Limpach-Knorr Synthesis : This reaction provides access to quinolones. Anilines react with β-ketoesters. researchgate.netiust.ac.ir At lower temperatures, the kinetic product is a β-aminoacrylate, which cyclizes to a 4-quinolone. iust.ac.ir For the synthesis of the precursor to our target molecule, 7-methoxy-4-methylquinolin-2(1H)-one, the reaction between 3-methoxyaniline and ethyl acetoacetate would be conducted at a higher temperature to favor the formation of the 2-quinolone.
The introduction of the chloro and methoxy groups is strategically planned. The methoxy group is incorporated from the start, using 3-methoxyaniline as the precursor. The more reactive halogen group is introduced in a later step.
The key precursor for chlorination is 7-methoxy-4-methylquinolin-2(1H)-one. The conversion of the C-2 hydroxyl group (in its tautomeric quinolone form) to a chloro group is a standard transformation. This is typically achieved by treating the quinolone with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in a solvent like N,N-Dimethylformamide (DMF). atlantis-press.com Another method involves using a combination of triphenylphosphine (B44618) and trichloroisocyanuric acid, which can effectively chlorinate quinolin-2-ones. chemicalbook.com The site-selective halogenation of substituted quinolines can be challenging, but converting the 2-quinolone is a reliable method for introducing the chlorine at the desired position. nih.gov
The quinoline ring allows for selective functionalization at various positions.
C-2 Position : The chlorine atom at the C-2 position is a versatile handle for further modifications. It acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. iust.ac.iryoutube.com This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, enabling the synthesis of diverse quinoline derivatives.
C-4 Position : The methyl group at the C-4 position is installed during the initial cyclization reaction, for instance, by using acetylacetone (B45752) in a Combes synthesis or ethyl acetoacetate in a Conrad-Limpach synthesis.
C-7 Position : The methoxy group at the C-7 position is derived from the starting material, 3-methoxyaniline. Its presence influences the reactivity of the benzene (B151609) portion of the quinoline ring.
C-methyl position : While direct functionalization of the C-4 methyl group is less common, it can potentially be achieved through radical reactions, although strategies involving the functionalization of the heterocyclic ring are more prevalent.
A programmed approach, using directing groups, can achieve multiple, site-selective functionalizations on the quinoline scaffold. chemrxiv.org For example, an N-oxide can direct functionalization to the C-2 and C-8 positions. chemrxiv.org
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and costs. This involves systematically varying parameters such as solvents, catalysts, temperature, and reactant stoichiometry.
Studies on the synthesis of related chloroquinoline derivatives have shown the importance of such optimization. For instance, in the synthesis of [(7-chloroquinolin-4-yl)sulfanyl] alcohol derivatives, various solvents and bases were tested. semanticscholar.org The use of dry DMF as a solvent and DMAP as a base at 80 °C for 12 hours provided the best yields, significantly outperforming other conditions like using ethanol (B145695) and triethylamine (B128534) at reflux. semanticscholar.org
The table below illustrates an example of how reaction conditions can be optimized for a specific synthetic step.
Table 1: Example of Reaction Condition Optimization for N-Alkylation
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | Triethylamine | Reflux | 12 | 0 |
| 2 | Ethanol | Triethylamine | Reflux | 120 | 52 |
| 3 | DMF | DMAP | 80 | 12 | 86 |
This table is a representative example based on optimization data for related compounds and illustrates the impact of changing reaction parameters. semanticscholar.org
For the chlorination step, the choice of reagent and conditions is also critical. The reaction of a quinolinone with phosphorus oxychloride, sometimes with a catalytic amount of DMF (Vilsmeier-Haack conditions), is a common and effective method. iust.ac.iratlantis-press.com Optimizing the temperature and reaction time for this step can prevent the formation of byproducts and ensure a high conversion rate. For example, a procedure for synthesizing 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was optimized for industrial production by adjusting reaction times and temperatures for each step. atlantis-press.com
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places increasing emphasis on environmentally benign methods. nih.gov The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bohrium.comacs.org
Several green approaches can be applied to the synthesis of quinolines:
Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol is a key strategy. bohrium.com
Alternative Energy Sources : Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. tandfonline.comresearchgate.net
Catalysis : The use of reusable heterogeneous catalysts or biodegradable catalysts can reduce waste and environmental impact. bohrium.comtandfonline.com For example, p-toluenesulfonic acid (p-TSA) and various other catalysts have been used effectively in greener quinoline syntheses. bohrium.com
Multicomponent Reactions (MCRs) : Designing one-pot reactions where multiple starting materials react to form the product without isolating intermediates can improve atom economy and reduce solvent usage and waste. bohrium.com
These green methodologies are increasingly being adopted for the synthesis of quinoline derivatives, offering sustainable alternatives to classical methods that often require harsh conditions and hazardous reagents. nih.govtandfonline.com
Advanced Characterization and Structural Analysis of 2 Chloro 7 Methoxy 4 Methylquinoline
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are fundamental in confirming the molecular structure of 2-Chloro-7-methoxy-4-methylquinoline by providing detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules. While specific experimental spectra for this compound were not available in the reviewed literature, the expected chemical shifts can be inferred from data on closely related quinoline (B57606) derivatives. rsc.org
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group, and the methoxy (B1213986) group.
Aromatic Protons: The protons on the quinoline ring system would typically appear in the downfield region of 7.0-8.5 ppm. rsc.org The exact chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group.
Methyl Protons: The methyl group at the C4 position is anticipated to produce a singlet peak in the range of 2.5-2.7 ppm. rsc.org
Methoxy Protons: A singlet corresponding to the three protons of the methoxy group at the C7 position is expected around 3.9 ppm. nih.gov
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Aromatic Carbons: The carbons of the quinoline core are expected to resonate in the range of 100-160 ppm. The carbon atom bonded to the chlorine (C2) would be significantly affected, as would the carbon bonded to the methoxy group (C7).
Methyl Carbon: The methyl carbon signal is expected to appear in the aliphatic region, typically between 18-25 ppm. rsc.org
Methoxy Carbon: The carbon of the methoxy group should resonate at approximately 55-60 ppm. nih.gov
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons on the quinoline ring, while HSQC would correlate each proton with its directly attached carbon atom. No specific 2D-NMR studies for this compound were identified in the reviewed literature.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 | 100 - 150 |
| C-Cl | - | 150 - 155 |
| C-O | - | 158 - 163 |
| C4-CH₃ | 2.5 - 2.7 | 18 - 25 |
| C7-OCH₃ | ~3.9 | ~55 |
Note: These are estimated values based on analogous compounds. Actual experimental values may vary.
Infrared Spectroscopy (IR)
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its structural features. scirp.orgresearchgate.net
Aromatic C-H Stretching: Vibrations for the C-H bonds on the quinoline ring are expected to appear in the region of 3000-3100 cm⁻¹. scirp.org
Aliphatic C-H Stretching: The C-H stretching of the methyl and methoxy groups would be observed around 2850-2960 cm⁻¹. nih.gov
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen double bond within the quinoline ring and the carbon-carbon double bonds of the aromatic system are expected to produce strong bands in the 1500-1620 cm⁻¹ region. nih.govscirp.org
C-O Stretching: The C-O stretching of the methoxy group typically results in a strong absorption band in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
C-Cl Stretching: The carbon-chlorine bond vibration is expected to be found in the fingerprint region, typically between 600-800 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=N / C=C Stretch | 1500 - 1620 | Strong |
| Asymmetric C-O Stretch | 1200 - 1250 | Strong |
| Symmetric C-O Stretch | 1000 - 1050 | Strong |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
Mass Spectrometry (MS: ESI-MS, LC-MS, EI-MS, GC-MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information on the molecular weight and elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is used to determine the molecular weight of the compound. For this compound (molecular formula C₁₁H₁₀ClNO, monoisotopic mass 207.04509 Da), various protonated and adducted species are predicted. uni.lu LC-MS, which couples liquid chromatography with mass spectrometry, would use this ionization method to identify the compound in a mixture after separation.
Table 3: Predicted ESI-MS Adducts for this compound
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 208.05237 |
| [M+Na]⁺ | 230.03431 |
| [M+NH₄]⁺ | 225.07891 |
| [M+K]⁺ | 246.00825 |
| [M-H]⁻ | 206.03781 |
Data sourced from PubChem predictions. uni.lu
Electron Ionization Mass Spectrometry (EI-MS): This hard ionization technique, often used in conjunction with Gas Chromatography (GC-MS), causes fragmentation of the molecule. The fragmentation pattern provides a structural fingerprint.
Molecular Ion Peak (M⁺): A key feature in the EI-MS spectrum would be the molecular ion peak. Due to the presence of chlorine, this peak would appear as a pair of peaks (M⁺ and M+2) with a characteristic intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu The expected m/z for these peaks would be ~207 and ~209.
Fragmentation: Common fragmentation pathways for quinolines involve the loss of small, stable molecules or radicals. For this compound, expected fragmentations could include the loss of a chlorine radical (Cl•), a methyl radical (•CH₃), or formaldehyde (B43269) (CH₂O) from the methoxy group. miamioh.edu The loss of the chlorine atom from the molecular ion would lead to a significant fragment at m/z 172.
Diffraction Techniques for Solid-State Structure Elucidation
Diffraction techniques are essential for determining the arrangement of atoms within a crystalline solid, providing definitive information on the three-dimensional structure.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most precise information about the molecular and crystal structure, including bond lengths, bond angles, and intermolecular interactions. A search of the available scientific literature did not yield any studies reporting the single-crystal X-ray structure of this compound. Analysis of similar structures, such as derivatives of 7-chloroquinoline (B30040), reveals that these molecules often crystallize in common space groups like P2₁/c (monoclinic) and can be stabilized by π–π stacking interactions between the quinoline ring systems. chemicalbook.com
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample, identify crystalline phases, and determine unit cell parameters. No published PXRD data for this compound was found in the reviewed literature. A PXRD analysis would yield a diffraction pattern of intensity versus diffraction angle (2θ), which serves as a unique fingerprint for the crystalline form of the compound. researchgate.net This data could be used to determine the crystal system (e.g., monoclinic, orthorhombic) and lattice parameters of the solid material. researchgate.net
Elemental Analysis and Purity Determination
The empirical and molecular formula for this compound is C₁₁H₁₀ClNO. scbt.comuni.lu This formula is fundamental to determining the compound's molecular weight and theoretical elemental composition. The molecular weight of the compound is approximately 207.66 g/mol . scbt.comchemicalbook.com
Elemental Composition
Elemental analysis is a cornerstone in the characterization of a pure chemical compound. It involves determining the mass percentage of each element within the substance. For this compound, the theoretical elemental composition is derived from its molecular formula (C₁₁H₁₀ClNO) and the atomic weights of its constituent atoms (Carbon: 12.011 u, Hydrogen: 1.008 u, Chlorine: 35.453 u, Nitrogen: 14.007 u, Oxygen: 15.999 u). The expected percentages are critical benchmarks for experimental validation through techniques like CHN (Carbon, Hydrogen, Nitrogen) analysis. researchgate.netresearchgate.net
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight (u) | Count | Total Mass (u) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 63.62 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 4.85 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.07 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.75 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.70 |
| Total | | | | 207.660 | 100.00 |
Purity Assessment
The purity of a synthesized chemical compound is paramount for its use in further research and applications. For quinoline derivatives, a multi-technique approach is typically employed to establish purity and confirm structural identity. researchgate.netamazonaws.com While specific analytical reports for every batch of this compound may vary, the methodologies are standard within organic chemistry. A purity of 97.0% has been reported for this compound, although the specific analytical method used to determine this value is not detailed. chemsrc.com
Common techniques for the purity and structural confirmation of quinoline derivatives include:
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a powerful tool for quantifying the purity of quinoline compounds by separating the main component from any impurities. researchgate.netresearchgate.net Thin-Layer Chromatography (TLC) is also widely used for rapid qualitative assessment of reaction progress and purity. amazonaws.commdpi.com
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the compound's structural integrity, ensuring all protons and carbons are present in the correct chemical environment. researchgate.netmdpi.com
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of the molecular ion and its fragments. uni.lumdpi.com
Infrared (IR) Spectroscopy: IR analysis is used to identify the presence of key functional groups within the molecule, such as C-Cl, C-O, C=N, and aromatic C-H bonds, providing further structural confirmation. researchgate.netmdpi.com
The combination of these analytical methods provides a comprehensive profile of the compound, confirming its identity and establishing a quantitative measure of its purity.
Reactivity and Derivatization of 2 Chloro 7 Methoxy 4 Methylquinoline
Nucleophilic Substitution Reactions of the C-2 Chloro Group
The chlorine atom at the C-2 position of the quinoline (B57606) ring is particularly susceptible to nucleophilic substitution. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate formed during the substitution process. This makes the C-2 position a prime site for introducing a variety of functional groups.
Common nucleophiles used in these reactions include amines, alkoxides, and thiols. For instance, reaction with primary or secondary amines, such as morpholine, can readily displace the chloro group to form the corresponding 2-aminoquinoline (B145021) derivatives. nih.gov Similarly, treatment with sodium methoxide (B1231860) would yield a 2,7-dimethoxy-4-methylquinoline. The reaction with sodamide in liquid ammonia (B1221849) is a classic method for introducing an amino group at the C-2 position of quinolines. frontiersin.org These reactions are fundamental in diversifying the quinoline core for various applications.
Table 1: Examples of Nucleophilic Substitution at the C-2 Position
| Nucleophile | Reagent Example | Product Type |
| Amine | Morpholine | 2-Morpholino-7-methoxy-4-methylquinoline |
| Hydroxide | Potassium Hydroxide | 7-Methoxy-4-methylquinolin-2(1H)-one |
| Hydrazine (B178648) | Hydrazine Hydrate | 2-Hydrazinyl-7-methoxy-4-methylquinoline |
Electrophilic Aromatic Substitution on the Quinoline Ring System
Electrophilic substitution on the quinoline ring is a more complex process due to the competing directing effects of the fused rings and the substituents. The pyridine (B92270) ring is generally deactivated towards electrophilic attack, especially when protonated under acidic conditions. nih.gov Therefore, substitution typically occurs on the benzene (B151609) ring. frontiersin.orgnih.gov
Nitration : Nitration of quinoline itself, using a mixture of nitric and sulfuric acid, yields a mixture of 5-nitro and 8-nitro derivatives. frontiersin.orgyoutube.com For 2-chloro-7-methoxy-4-methylquinoline, the directing effect of the C-7 methoxy (B1213986) group would strongly favor substitution at the C-8 and C-6 positions. Studies on 8-methoxyquinoline (B1362559) have shown that nitration leads to the formation of 5-nitro-8-methoxyquinoline. wikipedia.org
Halogenation : Halogenation reactions are also directed to the benzene ring. For example, the halogenation of 8-methoxyquinoline can result in substitution at the C-5 and C-7 positions, depending on the halogenating agent and reaction conditions. longdom.org Metal-free halogenation protocols have been developed for the regioselective C-5 halogenation of 8-substituted quinolines. masterorganicchemistry.com
The precise outcome of electrophilic substitution on this compound would depend on a careful balance of these directing effects and the specific reagents employed.
Reactions Involving the Methoxy and Methyl Substituents
The methoxy and methyl groups on the quinoline ring also participate in characteristic reactions, further expanding the synthetic utility of the parent compound.
Methoxy Group (O-Demethylation) : The methoxy group can be cleaved to yield the corresponding phenol (B47542) (a quinolinol) through a reaction known as ether cleavage. libretexts.orgmasterorganicchemistry.comnih.gov This is typically achieved using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgnih.gov The reaction involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group (SN2 mechanism), releasing the phenol and methyl halide. wikipedia.orgnih.gov This transformation is valuable for unmasking a hydroxyl group, which can then be used for further functionalization.
Methyl Group (Oxidation) : The methyl group at the C-4 position can be oxidized to various functional groups. The oxidation of methylquinolines is a well-established method for preparing quinoline aldehydes and carboxylic acids. researchgate.netnih.gov Reagents like selenium dioxide can be used to oxidize the methyl group to an aldehyde (quinoline-4-carbaldehyde). researchgate.net More vigorous oxidation, for instance with potassium permanganate, can convert the methyl group into a carboxylic acid (quinoline-4-carboxylic acid). researchgate.netrsc.org The presence of other substituents on the ring can influence the reaction's efficiency and selectivity. youtube.com
Multi-Component Reactions (MCRs) for Scaffold Diversification
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules in a single step from three or more starting materials. While the core of this compound is often pre-formed, related structures like 2-chloroquinoline-3-carbaldehydes are excellent substrates for MCRs, showcasing the potential for diversification. researchgate.netbas.bgwikipedia.org
Ugi Reaction : The Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govorganic-chemistry.orgnih.gov 2-Chloroquinoline-3-carbaldehydes have been successfully employed in Ugi reactions to generate diverse libraries of complex, peptide-like molecules containing the quinoline scaffold. frontiersin.orgyoutube.comresearchgate.net
Biginelli Reaction : The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. longdom.org Aldehyde-functionalized quinolines can serve as the aldehyde component in this reaction, leading to the synthesis of quinoline-substituted dihydropyrimidinones. researchgate.net These MCRs demonstrate how a functionalized quinoline can act as a key building block for rapidly generating molecular complexity. nih.govyoutube.combas.bg
Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)
The chloro group at the C-2 position and any additional halogen substituents introduced onto the ring serve as excellent handles for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. The 2-chloro position of the quinoline is reactive in Sonogashira couplings, allowing for the introduction of various alkynyl groups. For example, 2-chloroquinoline-3-carbaldehyde (B1585622) has been shown to react with phenylacetylene (B144264) in a Sonogashira reaction to yield the corresponding 2-(phenylethynyl)quinoline (B8287091) derivative.
Suzuki-Miyaura Coupling : The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium complex. wikipedia.org The 2-chloro group can be coupled with various arylboronic acids to synthesize 2-arylquinoline derivatives. The differential reactivity of various halogen substituents (e.g., C-Cl vs. C-I) can allow for selective, sequential couplings. wikipedia.org
Table 2: Common Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |
| Sonogashira | Organohalide + Terminal Alkyne | Pd complex, Cu(I) salt, Base | C(sp)-C(sp2) |
| Suzuki-Miyaura | Organohalide + Boronic Acid/Ester | Pd complex, Base | C(sp2)-C(sp2) |
| Buchwald-Hartwig | Organohalide + Amine | Pd complex, Base | C(sp2)-N |
Click Chemistry Applications for this compound Derivatives
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. bas.bg This strategy is widely used to link different molecular fragments.
To apply click chemistry, the this compound scaffold must first be functionalized with either an azide (B81097) or an alkyne group. This is typically achieved by first performing a nucleophilic substitution at the C-2 position. For example, the chloro group can be substituted with sodium azide to introduce the azide functionality, or with a propargyl-containing nucleophile (e.g., propargyl alcohol) to install a terminal alkyne.
Once the azide or alkyne derivative is prepared, it can be "clicked" with a complementary partner to create novel quinoline-triazole conjugates. This modular approach allows for the rapid synthesis of large libraries of hybrid molecules for various research purposes, including drug discovery.
Formation of Hydrazone and Schiff Base Derivatives
The formation of hydrazones and Schiff bases typically requires a carbonyl group (an aldehyde or ketone) on the quinoline scaffold. While the title compound itself lacks this, it is a common and straightforward transformation to introduce one, for example, by oxidation of the C-4 methyl group to an aldehyde as described in section 4.3.
Hydrazones : A quinoline-4-carbaldehyde (B127539) derivative can be readily condensed with hydrazine or a substituted hydrazine (e.g., phenylhydrazine) to form the corresponding hydrazone. These reactions are usually carried out in a protic solvent like ethanol (B145695). The resulting hydrazone moiety (C=N-N) is a versatile functional group that can be used in further transformations or serve as a key pharmacophore in medicinal chemistry.
Schiff Bases (Imines) : Similarly, the reaction of a quinoline aldehyde with a primary amine yields a Schiff base, or imine (C=N-R). nih.gov This condensation is a reversible reaction, often driven to completion by removing the water that is formed. A wide variety of primary amines can be used, leading to a diverse range of quinoline-based Schiff bases. These compounds are important intermediates in organic synthesis and have been investigated for numerous applications.
Computational Chemistry and Quantum Mechanical Investigations of 2 Chloro 7 Methoxy 4 Methylquinoline
Density Functional Theory (DFT) Studies on Molecular Conformations and Electronic Structure
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and geometry of molecules. For 2-Chloro-7-methoxy-4-methylquinoline, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be instrumental in determining its most stable conformation. The quinoline (B57606) core is planar, but the orientation of the methoxy (B1213986) group relative to the ring can lead to different conformers. By performing a potential energy surface scan of the dihedral angle involving the methoxy group, the global minimum energy structure can be identified.
The electronic structure of this compound is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For quinoline derivatives, the HOMO is typically distributed over the quinoline ring system, while the LUMO is also delocalized across the aromatic core. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy and methyl groups will modulate the energies and distributions of these orbitals.
In a related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, DFT calculations have shown that different conformers can exist with a significant energy difference. dergi-fytronix.comdergipark.org.trdergipark.org.tr For this compound, the rotational barrier of the methoxy group is expected to be the primary determinant of conformational isomerism.
Table 1: Predicted Frontier Orbital Energies and Related Parameters for this compound (Illustrative Data Based on Similar Quinoline Derivatives)
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Electron-donating ability |
| LUMO Energy | ~ -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.7 eV | Chemical reactivity and stability |
| Ionization Potential | ~ 6.5 eV | Energy required to remove an electron |
| Electron Affinity | ~ 1.8 eV | Energy released upon gaining an electron |
Note: These values are illustrative and based on DFT calculations performed on similar quinoline derivatives. Actual values would require specific calculations for this molecule.
Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions
Key interactions to investigate include the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the quinoline ring. Specifically, the interaction between the nitrogen lone pair (n) and the π* orbitals of the adjacent C=C and C=N bonds is a significant stabilizing factor. Similarly, the lone pairs on the oxygen of the methoxy group will interact with the aromatic system. The analysis of donor-acceptor interactions in the NBO basis provides a quantitative measure of these delocalizations in terms of stabilization energy (E(2)).
In studies of similar quinoline derivatives, NBO analysis has revealed significant π-π* interactions within the aromatic rings, indicating a high degree of electron delocalization. dergi-fytronix.com For this compound, the presence of the electron-donating methoxy and methyl groups is expected to enhance these delocalization effects, while the electronegative chlorine atom will influence the electron density distribution in the pyridine (B92270) ring.
Table 2: Major NBO Donor-Acceptor Interactions and Stabilization Energies for a Representative Quinoline Derivative (Illustrative)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N | π(C-C) | ~ 20-30 |
| π (C=C) | π(C=C) | ~ 15-25 |
| LP (2) O | σ*(C-O) | ~ 5-10 |
Note: LP denotes a lone pair. The values are illustrative and represent typical stabilization energies found in substituted quinoline systems.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green and yellow areas correspond to regions of near-zero potential.
For this compound, the MEP map is expected to show the most negative potential (red) localized around the nitrogen atom of the quinoline ring due to its high electronegativity and the presence of a lone pair. The region around the oxygen atom of the methoxy group will also exhibit a negative potential. In contrast, the hydrogen atoms of the methyl group and the aromatic ring will be characterized by positive potential (blue). The chlorine atom, being electronegative, will also influence the potential distribution, likely creating a region of negative to neutral potential around it.
Such maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets or other reactants. Studies on related quinoline derivatives have consistently shown the nitrogen atom to be the primary site for electrophilic attack. researchgate.net
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum mechanical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of processes such as protein-ligand binding or solvation.
For this compound, an MD simulation in a solvent like water would reveal the flexibility of the molecule, particularly the rotation of the methyl and methoxy groups. The simulation would also provide information on the hydration shell around the molecule and the stability of intermolecular hydrogen bonds with water molecules. The analysis of the MD trajectory can yield important thermodynamic and kinetic information.
MD simulations are particularly relevant for studying the interaction of quinoline derivatives with biological macromolecules. nih.govnih.govmdpi.com For instance, if this compound were to be investigated as a potential enzyme inhibitor, MD simulations could be used to assess the stability of the molecule within the enzyme's active site and to identify key intermolecular interactions.
Quantum Chemical Descriptors and Reactivity Predictions
A range of quantum chemical descriptors can be calculated from the results of DFT computations to quantify the reactivity of this compound. These descriptors provide a quantitative basis for the reactivity patterns predicted by HOMO-LUMO analysis and MEP maps.
Key global reactivity descriptors include:
Electronegativity (χ): Measures the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A global index that measures the propensity of a species to accept electrons.
These parameters are calculated from the energies of the HOMO and LUMO. Local reactivity can be assessed using Fukui functions, which indicate the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen atom is expected to be a primary site for electrophilic attack, while certain carbon atoms in the ring may be susceptible to nucleophilic attack, influenced by the positions of the chloro, methoxy, and methyl substituents.
Table 3: Illustrative Quantum Chemical Descriptors for a Substituted Quinoline
| Descriptor | Formula | Predicted Value (a.u.) |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | ~ 0.15 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 0.08 |
| Chemical Softness (S) | 1 / (2η) | ~ 6.25 |
| Electrophilicity Index (ω) | μ² / (2η) | ~ 0.14 |
Note: These values are illustrative and calculated in atomic units (a.u.).
Pharmacological and Biological Activity Profiling of 2 Chloro 7 Methoxy 4 Methylquinoline and Its Analogues
Anticancer Activity Studies
Derivatives based on the quinoline (B57606) and its isosteric quinazoline (B50416) core have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse, targeting key cellular processes involved in tumor growth, proliferation, and survival.
Quinoxaline and quinazoline derivatives are recognized as crucial starting points for the development of anticancer drugs due to their ability to act as protein kinase inhibitors. Many function as ATP-competitive inhibitors for numerous kinases, including Epidermal Growth Factor Receptor (EGFR), c-mesenchymal-epithelial transition factor (c-Met), and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. researchgate.net
Three series of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives were developed as dual inhibitors of EGFR and c-Met. nih.gov The aberrant expression of c-Met is a known driver of resistance to EGFR tyrosine kinase inhibitors (EGFR-TKIs) in non-small cell lung cancer (NSCLC). nih.gov One of the most potent compounds, TS-41, demonstrated significant inhibitory activity against both EGFRL858R (IC₅₀ = 68.1 nM) and c-Met kinases (IC₅₀ = 0.26 nM). nih.gov At the molecular level, TS-41 was found to significantly decrease the phosphorylation of EGFR, c-Met, and their downstream effector, Akt. nih.gov Similarly, certain 2-chloro-4-anilinoquinazoline derivatives have been designed as dual inhibitors of EGFR and other kinases like VEGFR-2. nih.gov
The PI3K/Akt/mTOR pathway, which governs cell proliferation and survival, is another key target. researchgate.net A synthesized analogue, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49), was shown to exert its cytotoxic effects on colorectal cancer cells by modulating the PI3K/Akt/mTOR signaling pathway. nih.gov The potential for enhanced therapeutic effect by co-targeting these pathways is recognized, with studies providing a rationale for combining EGFR inhibitors with PI3K inhibitors to treat resistant cancers. nih.gov
Several quinoline and quinazoline analogues function as potent inhibitors of tubulin polymerization, a critical process for cell division, by interacting with the colchicine (B1669291) binding site on β-tubulin. nih.gov These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
A highly potent compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 5f), was identified as a powerful tubulin polymerization inhibitor with an IC₅₀ value of 0.77 μM. nih.gov This compound was found to compete effectively with colchicine for its binding site on tubulin. nih.gov Further studies confirmed that this class of compounds represents a novel type of tubulin-binding tumor-vascular disrupting agents. nih.gov Modifications of the lead compound 2-chloro-4-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)quinazoline led to a series of 4-(N-cycloamino)quinazolines that also showed significant inhibition of tubulin assembly, with IC₅₀ values ranging from 0.87 to 1.3 μM. nih.gov
Other structural classes, such as 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide derivatives, have also been identified as tubulin polymerization inhibitors. mdpi.com Compound D13 from this series strongly inhibited tubulin assembly with an IC₅₀ of 6.74 μM. mdpi.com Even outside the direct quinoline family, related heterocycles like 2-amino-3-cyano-4-(aryl)-7-methoxy-4H-chromenes have been shown to cause substantial microtubule disruption. nih.gov
| Compound Class/Name | Tubulin Polymerization IC₅₀ (µM) | Reference |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | 0.77 | nih.gov |
| 4-(N-cyclo)aminoquinazolines | 0.87 - 1.3 | nih.gov |
| N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (D13) | 6.74 | mdpi.com |
A common mechanistic outcome of treatment with these anticancer analogues is the induction of programmed cell death (apoptosis) and arrest of the cell division cycle.
Many of the tubulin-disrupting agents cause cell cycle arrest in the G2/M phase. For instance, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49) induced a concentration-dependent G2/M arrest in HCT116 and Caco-2 colorectal cancer cells. nih.gov Similarly, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 5f) and certain 7-methoxy-4H-chromene derivatives also caused cells to accumulate in the G2/M phase. nih.govnih.gov In contrast, a series of quinoline-hydrazide analogues, such as compound 22, were found to induce G1 cell cycle arrest. mdpi.com
Apoptosis is a frequent consequence of this cell cycle disruption. Compound 49 was shown to induce apoptosis in a concentration-dependent manner, primarily causing late-stage apoptosis through the mitochondrial pathway. nih.gov The dual EGFR/c-Met inhibitor TS-41 also induced apoptosis in A549-P lung cancer cells. nih.gov Mechanistic studies have shown that these compounds can lead to the cleavage of poly(ADP-ribose) polymerase (PARP) and modulate the activity of key regulatory proteins like p21 and Bad. nih.govnih.gov Other series, such as 7-chloro-(4-thioalkylquinoline) derivatives, have also been confirmed to induce apoptosis in cancer cells. mdpi.com
The ability to inhibit cell migration and the formation of new blood vessels (angiogenesis) is a crucial attribute for anticancer agents, as it relates to preventing metastasis and starving tumors of their nutrient supply.
Research has shown that 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49) can effectively inhibit the migration of colorectal cancer cells. nih.gov
In the context of anti-angiogenesis, a novel 7-methoxyquinoline (B23528) derivative, WXFL-152, was developed as a triple angiokinase inhibitor, targeting VEGFR2, FGFRs, and PDGFRβ, all of which are critical for tumor angiogenesis. nih.gov Furthermore, the potent tubulin-binding agent 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one acts as a tumor-vascular disrupting agent (VDA), targeting and destroying the established blood vessels within a tumor. nih.govnih.gov This leads to rapid vascular collapse and extensive tumor cell death. nih.gov Related heterocyclic compounds, such as the 7-methoxy-4H-chromene derivative 2A, have also demonstrated a high potential to inhibit blood vessel formation in in vivo zebrafish models. nih.gov
Analogues of 2-Chloro-7-methoxy-4-methylquinoline have demonstrated a wide range of cytotoxic activity against numerous human cancer cell lines. The potency often varies significantly based on the specific structural modifications and the cancer cell type being tested.
One of the most potent compounds identified is 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 2), which exhibited remarkable antiproliferative activity in the NCI-60 human tumor cell line screen, with GI₅₀ values in the low to subnanomolar range (as low as 10⁻¹⁰ M) for most cell lines. nih.govnih.gov Another series of 7-chloroquinolinehydrazones also showed broad and potent cytotoxic activity, with submicromolar GI₅₀ values against cell lines from nine different tumor types, including leukemia, colon cancer, melanoma, and breast cancer. nih.gov
Derivatives have shown selectivity for certain cancer types. For example, quinoline-hydrazide compounds were generally more cytotoxic to neuroblastoma cell lines (SH-SY5Y and Kelly) compared to breast cancer cell lines (MCF-7 and MDA-MB-231). mdpi.com The analogue 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline displayed potent activity against colorectal cancer cells HCT116 and Caco-2 with IC₅₀ values of 0.35 and 0.54 μM, respectively. nih.gov
The table below summarizes the in vitro cytotoxicity of various representative analogues.
| Compound/Analogue Class | Cancer Cell Line(s) | Activity (GI₅₀/IC₅₀) | Reference |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2/5f) | NCI-60 Panel (most lines) | Low to subnanomolar (10⁻¹⁰ M level) | nih.govnih.gov |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) | HCT116 (Colon), Caco-2 (Colon) | 0.35 µM, 0.54 µM | nih.gov |
| Quinoline-hydrazide analogue 17 | SH-SY5Y (Neuroblastoma), Kelly (Neuroblastoma) | 82% & 96% reduction in viability | mdpi.com |
| Quinazoline-chalcone 14g | K-562 (Leukemia), HCT-116 (Colon), MCF7 (Breast) | 0.622 - 1.81 µM | nih.gov |
| 7-Chloroquinolinehydrazones | Broad panel (Leukemia, Lung, Colon, CNS, etc.) | Submicromolar | nih.gov |
| MBHA/7-chloroquinoline (B30040) hybrid 16 | HCT-116 (Colon) | 4.60 µM | scielo.br |
| Dual HDAC/CK2 Inhibitor 11d | Jurkat (Leukemia), MCF-7 (Breast), HCT-116 (Colon) | LC₅₀ values reported | mdpi.com |
| 4-(2-fluorophenoxy)-7-methoxyquinazoline (TS-41) | A549-P (Lung), H1975 (Lung), PC-9 (Lung) | 1.48 - 2.76 µM | nih.gov |
Antimicrobial Activity
In addition to anticancer effects, quinoline derivatives are known for their antimicrobial properties. Research into this area has led to the development of novel agents with activity against a range of pathogenic microbes.
A series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide derivatives were synthesized from 4-chloro-7-methoxyquinoline (B1631688) and evaluated for antimicrobial activity. nih.gov The compounds were tested against Gram-positive bacteria, Gram-negative bacteria, and unicellular fungi. nih.gov Compound 3l emerged as the most effective, showing the highest activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 7.812 µg/mL and against C. albicans with an MIC of 31.125 µg/mL. nih.gov This compound also demonstrated significant antibiofilm activity against pathogens isolated from urinary tract infections. nih.gov
In another study, imidazole (B134444) derivatives were prepared from 2-chloro-7-methyl-3-formylquinoline. researchgate.net These compounds were assayed for their in vitro antimicrobial activity and some were found to exhibit competent biological action against both gram-positive and gram-negative bacterial species as well as fungal microorganisms. researchgate.net
Antibacterial Efficacy
The antibacterial potential of quinoline derivatives has been a subject of extensive research. Analogues derived from the quinoline scaffold demonstrate varied efficacy against both Gram-positive and Gram-negative bacteria.
A study involving a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides, synthesized from 4-chloro-7-methoxyquinoline, revealed significant antibacterial activity. nih.gov One particular derivative, designated as compound 3l, showed the highest efficacy against Escherichia coli, with a minimum inhibitory concentration (MIC) of 7.812 µg/mL and an inhibition zone of 21 mm at a concentration of 0.1 mg/mL. nih.gov This compound also demonstrated notable activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov The mechanism of action for compound 3l against E. coli is suggested to involve the creation of holes in the cell membrane, as evidenced by a protein leakage assay. nih.gov
In other research, novel 7-chloroquinoline analogues were synthesized and screened. researchgate.net Compounds 6 (2,7-dichloroquinoline-3-carboxamide) and 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde) displayed good activity against E. coli with inhibition zones of 11.00 mm and 12.00 mm, respectively, at a concentration of 200 µg/mL. semanticscholar.orgresearchgate.net Compound 5 (2,7-dichloroquinoline-3-carbonitrile) was effective against S. aureus and P. aeruginosa (11.00 mm inhibition zone), while compound 7 (7-chloro-2-methoxyquinoline-3-carbaldehyde) showed good activity against Streptococcus pyogenes (11.00 mm inhibition zone). semanticscholar.orgresearchgate.net
Furthermore, quinoline-based hydroxyimidazolium hybrids have been evaluated for their antibacterial properties. Hybrid 7b demonstrated potent anti-staphylococcal activity with a MIC value of 2 µg/mL (5 µM), and hybrid 7h also inhibited S. aureus at a concentration of 20 µg/mL. nih.gov
Table 1: Antibacterial Activity of Selected Quinoline Analogues
| Compound/Analogue | Bacterial Strain | Activity Measurement | Result | Source |
|---|---|---|---|---|
| Sulfamethazine (B1682506) derivative (3l) | E. coli | MIC | 7.812 µg/mL | nih.gov |
| Sulfamethazine derivative (3l) | E. coli | Inhibition Zone (0.1 mg/mL) | 21.0 mm | nih.gov |
| Sulfamethazine derivative (3l) | P. aeruginosa | Inhibition Zone (0.1 mg/mL) | 16.2 mm | nih.gov |
| Sulfamethazine derivative (3l) | S. aureus | Inhibition Zone (0.1 mg/mL) | 18.0 mm | nih.gov |
| Compound 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde) | E. coli | Inhibition Zone (200 µg/mL) | 12.00 ± 0.00 mm | semanticscholar.orgresearchgate.net |
| Compound 5 (2,7-dichloroquinoline-3-carbonitrile) | S. aureus | Inhibition Zone (200 µg/mL) | 11.00 ± 0.03 mm | semanticscholar.orgresearchgate.net |
| Hybrid 7b | S. aureus | MIC | 2 µg/mL | nih.gov |
Antifungal Properties
The investigation of quinoline derivatives has extended to their efficacy against various fungal pathogens. A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were screened against unicellular fungi. nih.gov Compound 3l, a sulfamethazine derivative, was found to be the most potent against Candida albicans, with an inhibition zone of 18 mm and a MIC of 31.125 µg/mL. nih.gov This compound also showed high antibiofilm activity against Cryptococcus neoformans, achieving 98.03% inhibition of biofilm extension at a concentration of 10.0 µg/mL. nih.gov
In a separate study, fifteen 7-chloro-4-arylhydrazonequinolines were evaluated for in vitro activity against eight oral fungi. researchgate.netnih.gov Two compounds, 4a (R = 2-F) and 4o, demonstrated significant antifungal activity. Specifically, compound 4a exhibited a Minimum Inhibitory Concentration (MIC) of 25 µg/mL and a Minimum Fungicidal Concentration (MFC) of 50 µg/mL against Candida species, comparable to the standard drug fluconazole. researchgate.net
Furthermore, newly synthesized fluorinated quinoline analogs showed promising antifungal activity. mdpi.com At a concentration of 50 μg/mL, compounds 2b, 2e, 2f, 2k, and 2n exhibited over 80% activity against Sclerotinia sclerotiorum. mdpi.com Compound 2g displayed 80.8% activity against Rhizoctonia solani, which was higher than the positive control, Tebufloquin. mdpi.com
Table 2: Antifungal Activity of Selected Quinoline Analogues
| Compound/Analogue | Fungal Strain | Activity Measurement | Result | Source |
|---|---|---|---|---|
| Sulfamethazine derivative (3l) | C. albicans | MIC | 31.125 µg/mL | nih.gov |
| Sulfamethazine derivative (3l) | C. albicans | Inhibition Zone (0.1 mg/mL) | 18.0 mm | nih.gov |
| Hydrazone 4a (R = 2-F) | Candida spp. | MIC | 25 µg/mL | researchgate.net |
| Hydrazone 4a (R = 2-F) | Candida spp. | MFC | 50 µg/mL | researchgate.net |
| Compound 2g | R. solani | Inhibition Rate (50 µg/mL) | 80.8% | mdpi.com |
| Compound 2b, 2e, 2f, 2k, 2n | S. sclerotiorum | Inhibition Rate (50 µg/mL) | >80% | mdpi.com |
| Hybrid 7c | C. neoformans | MIC | 15.62 µg/mL | nih.gov |
Anti-tuberculosis Activity
Quinoline derivatives have emerged as a promising class of compounds in the search for new anti-tuberculosis agents. A series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net Three compounds (3f, 3i, and 3o) were particularly active, exhibiting a significant Minimum Inhibitory Concentration (MIC) of 2.5 µg/mL. nih.govresearchgate.net This level of activity is comparable to first-line anti-TB drugs such as ethambutol (B1671381) (MIC 3.12 µg/mL) and rifampicin (B610482) (MIC 2.0 µg/mL). nih.govresearchgate.net
In another study, 2-arylquinoline 4-carboxylic acid (QCA) analogues were designed and screened as antitubercular agents. nih.gov A derivative with a methyl group at the C-6 position of the quinoline ring (compound 7a) showed promising activity. nih.gov Further modifications indicated that substituting the C-6 position with a 1-butyl group generally enhanced the effectiveness against M. tuberculosis. nih.gov Some of these compounds were found to inhibit Mtb DNA gyrase. nih.gov Quinoline-based hydroxyimidazolium hybrids also showed significant inhibition against M. tuberculosis H37Rv, with hybrids 7a and 7b displaying MIC values of 20 and 10 µg/mL, respectively. nih.gov
Table 3: Anti-tuberculosis Activity of Selected Quinoline Analogues
| Compound/Analogue | Bacterial Strain | Activity Measurement | Result | Source |
|---|---|---|---|---|
| 7-chloro-4-quinolinylhydrazone (3f) | M. tuberculosis H37Rv | MIC | 2.5 µg/mL | nih.govresearchgate.net |
| 7-chloro-4-quinolinylhydrazone (3i) | M. tuberculosis H37Rv | MIC | 2.5 µg/mL | nih.govresearchgate.net |
| 7-chloro-4-quinolinylhydrazone (3o) | M. tuberculosis H37Rv | MIC | 2.5 µg/mL | nih.govresearchgate.net |
| Hybrid 7b | M. tuberculosis H37Rv | MIC | 10 µg/mL | nih.gov |
| Hybrid 7a | M. tuberculosis H37Rv | MIC | 20 µg/mL | nih.gov |
| QCA 7i (1-butylated) | M. tuberculosis H37Rv | MIC90 | > 16 µg/mL | nih.gov |
Anti-parasitic Activities
Antimalarial Activity
The 4-aminoquinoline (B48711) structure is the pharmacophore for some of the most effective antimalarial drugs, such as chloroquine (B1663885) (CQ). nih.gov Research continues to explore new analogues to overcome drug resistance. A series of 4-amino- and 4-alkoxy-7-chloroquinolines with a linear dibasic side chain were synthesized and tested against Plasmodium falciparum. nih.gov Many of these analogues demonstrated submicromolar activity against both chloroquine-sensitive (HB3) and chloroquine-resistant (Dd2) strains. nih.gov
A monoquinoline (MAQ) and a bisquinoline (BAQ) analogue of chloroquine were active in the nanomolar range against both CQ-resistant (W2) and CQ-sensitive (3D7) strains of P. falciparum. nih.govscienceopen.com These compounds were found to significantly inhibit hemozoin formation, a crucial process for parasite survival. nih.govscienceopen.com Another study synthesized cyclen analogues of chloroquine, with a bisquinoline derivative showing potent in vitro activity. researchgate.net It displayed 50% inhibitory concentrations (IC₅₀) of 7.5 nM against the D6 (CQ-sensitive) clone and 19.2 nM against the W2 (CQ-resistant) clone of P. falciparum. researchgate.net
Table 4: Antimalarial Activity of Selected Quinoline Analogues
| Compound/Analogue | Parasite Strain | Activity Measurement | Result | Source |
|---|---|---|---|---|
| Bisquinoline-cyclen derivative | P. falciparum (D6, CQ-sensitive) | IC₅₀ | 7.5 nM | researchgate.net |
| Bisquinoline-cyclen derivative | P. falciparum (W2, CQ-resistant) | IC₅₀ | 19.2 nM | researchgate.net |
| Monoquinoline (MAQ) | P. falciparum (W2, CQ-resistant) | IC₅₀ (HRPII test) | 110 nM | scienceopen.com |
| Bisquinoline (BAQ) | P. falciparum (W2, CQ-resistant) | IC₅₀ (HRPII test) | 70 nM | scienceopen.com |
| Compound 24 | P. falciparum (Dd2, CQ-resistant) | IC₅₀ | Submicromolar Activity | nih.gov |
Antileishmanial Activity
Quinoline alkaloids also show potential as treatments for leishmaniasis, a parasitic disease caused by Leishmania protozoa. nih.gov Synthetic quinoline alkaloids, structurally similar to the natural compound N-methyl-8-methoxyflindersin, were tested for their activity against Leishmania (Viannia) panamensis. nih.gov Two synthetic compounds, labeled as compound 2 and compound 8, were effective against intracellular amastigotes with medial effective concentrations (EC₅₀) of 7.94 µg/mL and 1.91 µg/mL, respectively. nih.gov
Another approach involved synthesizing heterocyclic chloroquine hybrids. nih.gov A series of 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives were screened, building on the known activity of the 7-chloro-4-aminoquinoline core, which is critical for inhibiting parasite processes. nih.gov
Anti-inflammatory and Immunomodulatory Effects
The anti-inflammatory properties of quinoline-containing structures have been identified in various studies. A cryptopleurine (B1669640) analogue, 7-methoxycryptopleurine, which is a phenanthroquinolizidine, was found to possess potent anti-inflammatory activity. nih.gov Research indicated that the non-planar structure between the phenanthrene (B1679779) and quinolizidine (B1214090) moieties was crucial for this effect. nih.gov Generally, phenanthroquinolizidines were observed to be more potent than their corresponding phenanthroindolizine counterparts in both anti-inflammatory and cytotoxic activities. nih.gov The introduction of a keto group, changing the amine to an amide, significantly reduced the compound's activity. nih.gov While direct studies on this compound are limited, the anti-inflammatory potential of the broader quinoline class suggests a valuable area for future investigation. semanticscholar.orgmedcraveonline.com
Antioxidant Activity and Free Radical Scavenging Properties
Quinoline derivatives are recognized as an important class of compounds for the development of new drugs, with many analogues demonstrating significant antioxidant and free radical scavenging capabilities. nih.govnih.gov Oxidative stress, resulting from an imbalance of free radicals and antioxidants in the body, is implicated in the pathogenesis of numerous chronic diseases. researchgate.net The antioxidant potential of quinoline derivatives is often attributed to their ability to donate hydrogen atoms or single electrons, which neutralizes free radicals. mdpi.com
Research has shown that the presence and position of various substituents on the quinoline ring, such as methoxy (B1213986) (OCH₃), hydroxyl (OH), and halogen groups, are critical in determining their antioxidant efficacy. researchgate.net For instance, studies on 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives revealed that certain substitution patterns lead to potent radical scavenging activity. sci-hub.st One study reported that compound 2-chloro-7,8-dimethylquinoline-3-carbaldehyde (B187095) exhibited a remarkable 92.96% radical scavenging activity in a DPPH assay. sci-hub.st Similarly, the synthesis of new 2,4-substituted tetrahydroquinolines has yielded compounds with prominent anti-radical capacity, with some being more potent than the commercial antioxidant vitamin E (α-tocopherol). orientjchem.org
The mechanism of action often involves the scavenging of reactive oxygen species (ROS) like the hydroxyl radical and the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. researchgate.net Pyranoanthocyanins, which can contain quinoline-like structures, are considered effective free radical traps due to their ability to delocalize unpaired electrons through conjugation in their aromatic rings. researchgate.net
Table 1: Antioxidant Activity of Selected Quinoline Analogues
| Compound/Derivative Series | Assay Method | Key Research Finding | Reference |
|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehydes | DPPH radical scavenging assay | Compound 1g (2-chloro-7,8-dimethylquinoline-3-carbaldehyde) showed the highest activity with 92.96% radical scavenging. | sci-hub.st |
| 2,4-Substituted Tetrahydroquinolines | DPPH radical scavenging assay | N-[2-(α-furanyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl] acetamide (B32628) was found to be approximately 2.2-fold more potent than vitamin E. | orientjchem.org |
| Hydroxylated Naphthazarin Pigments | DPPH and ABTS assays | Antioxidant activity is dependent on the number and position of hydroxyl groups on the naphthazarin core. Echinochrome A displayed stronger activity than Trolox. | researchgate.net |
| General Quinoline Derivatives | In vivo and in vitro studies | Substituents such as OCH₃ and halogens on the quinoline ring play an important role in antioxidant activity. | researchgate.net |
Antiviral Activity
The quinoline scaffold is a foundational component of numerous compounds exhibiting a wide range of biological activities, including potent antiviral effects. nih.gov Several quinoline derivatives have been developed and investigated for their efficacy against various viral pathogens such as dengue virus, human immunodeficiency virus (HIV), Zika virus (ZIKV), and coronaviruses (including SARS-CoV-2). nih.govauburn.edunih.gov The mechanism of action for many of these compounds involves interfering with critical stages of the viral life cycle.
For example, certain novel quinoline derivatives have demonstrated dose-dependent inhibition of dengue virus serotype 2 (DENV-2) by impairing the accumulation of the viral envelope glycoprotein (B1211001) in infected cells, likely acting during the early stages of infection. auburn.edu The 7-chloroquinoline moiety, a key feature of the antimalarial drug chloroquine, has also been a cornerstone in the development of new antiviral agents. Hybrids combining 7-chloroquinoline with a 1,2,3-triazole ring have been synthesized and evaluated for their potential against SARS-CoV-2.
Furthermore, structural modifications of the 7-chloro-4-aminoquinoline framework have led to derivatives with promising activity against both influenza A virus (IAV) and SARS-CoV-2. In one study, a derivative bearing an N-mesityl thiourea (B124793) group showed significant anti-infectious effects against not only malaria but also IAV and SARS-CoV-2. Research into quinolone-based drugs has also indicated that their antiviral action can be related to the inhibition of transcription, such as interfering with Tat-TAR interactions in HIV-1.
Table 2: Antiviral Activity of Selected Quinoline Analogues
| Compound/Derivative Series | Target Virus | Key Research Finding | Reference |
|---|---|---|---|
| Novel Quinoline Derivatives | Dengue Virus Serotype 2 (DENV-2) | Showed dose-dependent inhibition, possibly by impairing viral envelope glycoprotein accumulation. | auburn.edu |
| 7-Chloroquinoline-1,2,3-triazole Hybrids | SARS-CoV-2 | Synthesized via click chemistry to explore interactions with the spike protein. | |
| 7-Chloro-4-aminoquinoline Derivatives | Influenza A virus (IAV), SARS-CoV-2 | Compound 5h (bearing an N-mesityl thiourea group) displayed pronounced anti-infectious effects against both viruses. | |
| Aryl-piperazinyl-6-amino-quinolones | HIV-1 | Inhibited virus replication by interfering with the Tat-TAR interaction. | |
| 2,8-bis(trifluoromethyl)quinoline derivatives | Zika Virus (ZIKV) | Some derivatives showed antiviral activity similar to mefloquine (B1676156) by reducing ZIKV RNA production. | nih.gov |
Other Reported Biological Activities (e.g., Antihistamine, Anticonvulsant, Antihypertensive)
Beyond their antioxidant and antiviral properties, quinoline derivatives have been reported to possess a multitude of other significant biological activities. researchgate.net
Antihistamine Activity: The quinoline framework has been utilized to develop potent antagonists for histamine (B1213489) receptors, which are key targets in the treatment of allergic conditions. nih.gov A series of novel quinoline-based compounds were identified as bivalent antagonists for both human H1 and H3 histamine receptors, showing potential for treating allergic rhinitis-associated nasal congestion. nih.gov Another study on pyrimido[4,5-b]quinoline derivatives found that compounds with methoxy groups at the 7 and 8 positions displayed the best oral antiallergy activity in rat models. nih.gov
Anticonvulsant Activity: Several quinoline derivatives have demonstrated significant anticonvulsant properties. researchgate.net A notable example is 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (compound 4a), which was identified as a highly potent anticonvulsant in a maximal electroshock (MES) test. Its efficacy was comparable to the reference drug phenytoin, and it exhibited a higher protective index, suggesting a better safety profile. The introduction of a methoxy group at the 7th position of the quinoline ring was found to significantly enhance the anticonvulsant activity. Other research has also confirmed the anticonvulsant potential of various 8-substituted quinoline derivatives.
Antihypertensive Activity: Quinoline-based compounds have been investigated for their ability to lower blood pressure. researchgate.net A series of 4-amino-6,7-dimethoxyquinazoline derivatives, which contain a quinoline-like core, were synthesized as potential alpha 1-adrenoceptor antagonists, with several showing good antihypertensive activity in spontaneously hypertensive rats. Similarly, certain 8-substituted quinoline derivatives, particularly those with a 2-hydroxypropyloxyquinoline moiety, have displayed excellent antihypertensive effects, which may be correlated to beta-blocking properties. A quinoline-appended chalcone (B49325) derivative has also been shown to exert an antihypertensive effect through the inhibition of the angiotensin-converting enzyme (ACE).
Table 3: Other Biological Activities of Selected Quinoline Analogues
| Activity | Compound/Derivative Series | Mechanism/Key Finding | Reference |
|---|---|---|---|
| Antihistamine | Quinoline-based sulfonamides | Act as potent human H1 histamine receptor antagonists. | auburn.edu |
| Antihistamine | 3,4-dihydro-4-oxopyrimido[4,5-b]quinolines | Methoxy groups at positions 7 and 8 provided optimal oral antiallergy activity. | nih.gov |
| Anticonvulsant | 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline | Highly potent in the maximal electroshock (MES) test, with efficacy comparable to phenytoin. | |
| Anticonvulsant | 8-Substituted quinolines | Derivatives with a 2-hydroxypropyloxyquinoline moiety showed excellent activity. | |
| Antihypertensive | 4-Amino-6,7-dimethoxyquinazolines | Acted as alpha 1-adrenoceptor antagonists. | |
| Antihypertensive | Quinoline Appended Chalcone | Showed considerable antihypertensive effect by inhibiting the Angiotensin-Converting Enzyme (ACE). |
Structure Activity Relationship Sar and Ligand Design for 2 Chloro 7 Methoxy 4 Methylquinoline Derivatives
Impact of Substituent Modifications on Biological Efficacy
The biological activity of quinoline (B57606) derivatives can be significantly altered by modifying the substituents at various positions on the core structure. Structure-activity relationship (SAR) studies reveal that the nature, size, and electronic properties of these substituents are critical determinants of efficacy.
For instance, in the context of antimycobacterial activity, modifications at the C2 and C6 positions of the quinoline ring have shown varied effects. Replacing a methyl group at the C2 position with an ethyl group can lead to a four-fold decrease in activity. Further substitution with a trifluoromethyl group at C2 can cause a five-fold reduction in inhibitory activity, suggesting that smaller, less electron-withdrawing groups at this position may be favorable for this specific biological target. nih.gov
The methoxy (B1213986) group at C7, as seen in the parent compound, is also a key feature. In quinoline-imidazole hybrids, an electron-donating methoxy group at C2 was found to enhance antimalarial activity, whereas an electron-withdrawing chlorine atom at the same position led to a loss of activity. rsc.org This highlights the sensitive interplay of electronic effects across the quinoline scaffold.
The table below summarizes the observed impact of various substituent modifications on the biological efficacy of quinoline derivatives, based on findings from multiple studies.
| Position of Modification | Original Substituent | New Substituent | Observed Impact on Biological Efficacy | Biological Context | Reference |
| C2 | Methyl | Ethyl | 4-fold decrease in activity | Antimycobacterial | nih.gov |
| C2 | Methyl | Trifluoromethyl | 5-fold decrease in activity | Antimycobacterial | nih.gov |
| C2 | - | Electron-donating OCH₃ | Enhanced activity | Antimalarial | rsc.org |
| C2 | - | Electron-withdrawing Cl | Loss of activity | Antimalarial | rsc.org |
| C4 | Amino | Hydroxyl | Maintained antiproliferative properties (bioisostere) | Anticancer | durham.ac.uk |
| C6 | - | Halogen (I > Br > OCH₃ ≥ H) | Halogenation led to more potent compounds | Antimycobacterial | |
| General | - | Chloro-substituent | Enhanced activity | Antileishmanial | nih.gov |
| General | - | Phenol (B47542) ring | Modified bioactivity | Antioxidant | nih.gov |
Identification of Pharmacophoric Features Essential for Activity
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For 2-Chloro-7-methoxy-4-methylquinoline and its derivatives, several key pharmacophoric features have been identified as essential for their biological activities.
The 7-chloroquinoline (B30040) moiety itself is a well-established pharmacophore, particularly recognized for its role in antimalarial drugs like chloroquine (B1663885) and, more recently, as a potential anticancer agent. johnshopkins.edu The chlorine atom at the C7 position is often critical for activity.
Further analysis of quinoline-based compounds reveals other essential features:
Nitrogen at Position 1: The nitrogen atom within the quinoline ring is fundamental for activity. Studies comparing quinoline and isoquinoline (B145761) (where the nitrogen is at position 2) derivatives have shown that the N1-position is essential for certain biological actions, such as NorA efflux pump inhibition. rsc.org
Aromatic System: An extended aromatic portion in the central scaffold is generally required for retaining activity. The quinoline and quinazoline (B50416) scaffolds are often preferred over others like naphthyridine. rsc.org
Hydrogen Bonding Capability: For 4-aminoquinoline (B48711) analogues, the ability to form an intramolecular hydrogen bond between a protonated amine in the side chain and a hydrogen bond acceptor is a key feature for potent antimalarial activity against multidrug-resistant strains. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the efficacy of newly designed analogues and for understanding the physicochemical properties that drive activity.
For derivatives of 7-chloro-4-aminoquinoline, QSAR studies have been successfully employed to evaluate the influence of steric (Molar Refractivity, MR), hydrophobic (log P), and electronic (Dipole Moment, DM) factors on their antimalarial activity. ijpcbs.com By using multiple linear regression (MLR) analysis, researchers have developed statistically significant QSAR models. ijpcbs.com These models provide a quantitative assessment of how variations in molecular descriptors correlate with antimalarial potency, enabling the rational design of new compounds with potentially enhanced activity. ijpcbs.com
Another advanced QSAR technique applied to this class of compounds is Hologram QSAR (HQSAR). An HQSAR study on 7-chloro-4-aminoquinolines with anti-mycobacterial activity considered the presence of amino-imino tautomers. frontiersin.org Statistically significant models were generated for both tautomeric forms, indicating a high predictive power. frontiersin.org Such models are crucial for predicting the activity of novel structural analogues and guiding the development of more potent leads. ijpcbs.comfrontiersin.org Similarly, a robust QSAR model was developed for 2,4-disubstituted 6-fluoroquinolines, which provided insights for designing novel analogues with high antiplasmodial activity. ijresm.com
Fragment-Based Drug Design (FBDD) Approaches
Fragment-Based Drug Design (FBDD) is a strategy for identifying lead compounds as part of the drug discovery process. It involves screening small, low-molecular-weight chemical fragments to identify those that bind weakly to a biological target. researchgate.netnih.gov These "hit" fragments can then be grown, linked, or merged to produce a lead compound with higher affinity and selectivity. researchgate.netnih.gov
While specific FBDD studies on this compound were not detailed in the reviewed literature, the principles of FBDD are highly applicable to this scaffold. The process would typically involve:
Fragment Screening: A library of small chemical fragments would be screened against a specific biological target (e.g., a kinase or enzyme relevant to a disease). Techniques like X-ray crystallography or NMR spectroscopy are often used to identify fragments that bind to the target.
Hit Validation: Biophysical methods are used to confirm the binding of the hit fragments. nih.gov
Fragment Elaboration: Once a fragment hit is validated, it is optimized to improve its binding affinity. This can be achieved through several strategies:
Fragment Growing: The fragment is extended by adding new functional groups to explore and occupy adjacent pockets in the protein's binding site. nih.gov
Fragment Linking: Two or more fragments that bind to different sub-pockets of the target are connected with a chemical linker. nih.gov
Fragment Merging: Overlapping fragments are combined into a single, more optimized molecule that incorporates the key features of the original hits. nih.gov
This approach has been successfully used for related heterocyclic systems like isoquinolines to generate potent kinase inhibitors and could be a powerful strategy for developing novel drugs based on the this compound scaffold. researchgate.net
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies used to modify known active compounds to improve their properties, such as potency, selectivity, and pharmacokinetic profile, or to generate novel intellectual property.
Bioisosteric Replacement involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of retaining or enhancing biological activity. In the context of quinoline derivatives, it has been reported that a hydroxyl group can act as a suitable bioisostere for an amino group at the C4 position, resulting in 4-carbinol quinolines that retain interesting antiproliferative properties. durham.ac.uk
Scaffold Hopping is a more drastic approach where the core molecular structure (the scaffold) of a known active compound is replaced with a chemically different but functionally equivalent scaffold. This strategy aims to discover new drug classes with improved properties. This has been effectively applied to quinoline chemistry. For example, a scaffold hopping strategy was used to move from a known drug candidate to a novel series of 2-(quinolin-4-yloxy)acetamides, which demonstrated potent activity against Mycobacterium tuberculosis. nih.gov In another study, the quinoline scaffold was successfully replaced with a quinazoline core to develop new efflux pump inhibitors, demonstrating that nitrogen at the 3-position (as in quinazoline) can improve activity and reduce toxicity compared to the original quinoline. rsc.org These examples underscore the utility of scaffold hopping in leveraging the pharmacophoric features of a lead compound to discover new and promising chemical entities. nih.govnih.govrsc.org
Drug Discovery and Development Potential of 2 Chloro 7 Methoxy 4 Methylquinoline Scaffolds
Preclinical Evaluation of Promising Derivatives
The preclinical evaluation of new chemical entities is a critical step in the drug development pipeline, involving rigorous in vitro and in vivo testing to determine their therapeutic potential. Derivatives of the quinoline (B57606) scaffold are frequently subjected to such evaluations for a range of diseases, including cancer and malaria. rsc.orgarabjchem.org
One area of intense research is the development of quinoline derivatives as anticancer agents. orientjchem.org These compounds have been shown to induce apoptosis (programmed cell death), disrupt cell migration, and inhibit angiogenesis (the formation of new blood vessels that feed tumors). rsc.orgresearchgate.net For instance, a derivative based on the core structure of neocryptolepine, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline , was synthesized and evaluated for its cytotoxic effects on various cancer cell lines. nih.gov This compound demonstrated significant cytotoxicity against colorectal cancer cells, with IC₅₀ values of 0.35 µM for HCT116 cells and 0.54 µM for Caco-2 cells. nih.gov Notably, its cytotoxicity against HCT116 cells was 17 times higher than that of its parent compound, neocryptolepine. nih.gov
Similarly, a series of 4-aminoquinoline (B48711) derivatives were synthesized and tested for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468. nih.gov The results showed that these compounds possess significant cytotoxic activity. nih.gov One of the most active compounds, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine , was particularly potent against MDA-MB-468 cells. nih.gov Another derivative, butyl-(7-fluoro-quinolin-4-yl)-amine , showed more potent effects on MCF-7 cells when compared to the established drug chloroquine (B1663885). nih.gov
In the field of antimalarials, where quinolines have historically played a crucial role, new derivatives are being developed to combat widespread drug resistance. rsc.orgmdpi.com A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3 , has shown excellent in vitro activity against drug-resistant strains of Plasmodium falciparum and is orally active in rodent models of malaria. mdpi.com
Interactive Table: Cytotoxicity of Quinoline Derivatives Below is a summary of preclinical data for selected quinoline derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Measurement | Value (µM) | Source |
| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal) | IC₅₀ | 0.35 | nih.gov |
| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 (Colorectal) | IC₅₀ | 0.54 | nih.gov |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 (Breast) | GI₅₀ | 7.35 | nih.gov |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | GI₅₀ | 8.22 | nih.gov |
| 4-aminoquinoline derivative 4 | MDA-MB468 (Breast) | GI₅₀ | 11.01 | nih.gov |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling and Lead Optimization
In modern drug discovery, in silico (computer-based) modeling is an indispensable tool for predicting the ADMET properties of new drug candidates. mdpi.comnih.gov This approach allows researchers to filter out compounds with unfavorable characteristics early in the development process, saving time and resources. nih.gov For quinoline derivatives, ADMET profiling helps in selecting and optimizing lead compounds with a higher probability of success in later clinical stages. semanticscholar.orgnih.gov
The process involves using computational models and algorithms to predict various pharmacokinetic and toxicological parameters. mdpi.com Key properties assessed include:
Absorption: Predictions of intestinal absorption and bioavailability, often guided by empirical rules like Lipinski's Rule of Five. mdpi.comnih.gov Many quinoline derivatives have been designed to comply with these rules. nih.gov
Distribution: Estimation of parameters like the volume of distribution (Vdss) and the ability to cross the blood-brain barrier (BBB). mdpi.com
Metabolism: Predicting interactions with metabolic enzymes, particularly the Cytochrome P450 (CYP) family, to identify potential drug-drug interactions. mdpi.com
Excretion: Forecasting the total clearance of the compound from the body. mdpi.com
Toxicity: Identifying potential toxic liabilities and structural alerts for adverse effects. nih.gov
For example, in silico ADMET profiling was conducted on a series of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives being investigated for antimalarial activity. semanticscholar.org Similarly, a study on novel nih.govmdpi.comijpsjournal.comtriazolo[4,3-c]quinazoline derivatives designed as anticancer agents calculated their ADMET profiles and found them to be very good, with none of the lead compounds violating Lipinski's rules. nih.gov This computational screening is a crucial part of lead optimization, where the chemical structure of a promising compound is systematically modified to improve its ADMET profile while maintaining or enhancing its therapeutic activity. nih.govsemanticscholar.org
Targeted Delivery Systems for Quinoline-Based Therapeutics
Targeted Drug Delivery Systems (TDDS) represent a sophisticated approach to enhance the efficacy of therapeutics while minimizing off-target side effects. youtube.com These systems are designed to deliver a drug directly to the site of action, such as a tumor or an infected cell, thereby increasing the local concentration of the drug and reducing systemic exposure. youtube.com For potent molecules like many quinoline-based therapeutics, targeted delivery is a promising strategy to improve their therapeutic index.
TDDS utilize various engineered carriers to transport the drug. youtube.com Common types of carriers include:
Liposomes: Spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.
Polymers: Used to create nanoparticles or polymer-drug conjugates that can be designed for controlled release.
Nanoparticles: Sub-micron sized particles that can be engineered to carry drugs and target specific cells.
These delivery systems work through several mechanisms. youtube.comPassive targeting takes advantage of the leaky blood vessels commonly found in tumors, allowing nanoparticles to accumulate preferentially at the cancer site. Active targeting involves attaching specific ligands (like antibodies or peptides) to the surface of the carrier, which then bind to receptors that are overexpressed on target cells. youtube.com This "molecular recognition" unlocks a high level of precision in drug delivery. youtube.com Such advanced delivery platforms are applicable to quinoline-based drugs, offering a pathway to develop smarter, safer, and more effective treatments. youtube.com
Combination Therapies involving Quinoline Derivatives
Combining two or more therapeutic agents is a cornerstone strategy in treating complex diseases like cancer and infectious diseases, particularly when drug resistance is a concern. orientjchem.orgmdpi.com Quinoline derivatives are frequently evaluated in combination therapies to achieve synergistic effects, overcome resistance mechanisms, or target multiple pathways simultaneously. mdpi.comnih.gov
In the fight against malaria, the emergence of parasites resistant to single-drug treatments has made combination therapy the standard of care. mdpi.comnih.gov Combining quinolines with other classes of antimalarials can restore efficacy and slow the development of new resistance. mdpi.comnih.gov A related and advanced strategy is molecular hybridization , where two distinct pharmacophores (the active parts of drug molecules) are combined into a single hybrid molecule. mdpi.comijpsjournal.com This approach can offer advantages over simple combination therapy, such as a more predictable pharmacokinetic profile and a reduced risk of drug-drug interactions. nih.gov Numerous hybrid compounds containing a quinoline scaffold have been developed and reported to have improved activity. nih.govnih.gov For example, hybrids of quinoline and ferrocene (B1249389) have been shown to be effective against multi-drug resistant P. falciparum isolates. nih.gov
In oncology, quinoline derivatives are also used in conjunction with other treatments to maximize therapeutic outcomes. orientjchem.org The rationale is that combining drugs with different mechanisms of action can lead to a more potent antitumor effect and reduce the likelihood of the cancer developing resistance. orientjchem.org The versatility of the quinoline scaffold makes it a valuable component in the development of both combination regimens and novel hybrid drugs for a variety of diseases. orientjchem.orgijpsjournal.com
Conclusions and Future Research Directions in 2 Chloro 7 Methoxy 4 Methylquinoline Chemistry
Summary of Key Research Findings
Research on quinoline (B57606) derivatives is extensive, with many compounds demonstrating significant biological activity, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties. benthamscience.combiointerfaceresearch.comresearchgate.net For 2-Chloro-7-methoxy-4-methylquinoline, its identity is established with CAS Number 97892-67-6 and molecular formula C₁₁H₁₀ClNO. chemsrc.comscbt.com
Key findings related to its structural components suggest:
The Quinoline Core: This heterocyclic aromatic system is a weak tertiary base and can undergo both electrophilic and nucleophilic substitution reactions. ijresm.com Its versatility is a primary reason for its prevalence in drug discovery. nih.govresearchgate.net
2-Chloro Substituent: The chlorine atom at the C2 position is a key reactive site. It is amenable to nucleophilic substitution, allowing for the introduction of various functional groups to create a library of new derivatives. This position is often targeted to modulate biological activity.
7-Methoxy and 4-Methyl Substituents: The methoxy (B1213986) group at C7 and the methyl group at C4 influence the electronic properties and steric profile of the molecule. The 7-methoxy group, in particular, is a common feature in bioactive quinolines, often enhancing their therapeutic potential. Structure-activity relationship (SAR) studies on other quinolines indicate that the nature and position of such substituents are critical determinants of pharmacological activity. nih.gov
While direct research on this compound is not extensively published, knowledge from closely related analogs, such as 2-chloro-8-methoxy-4-methylquinoline, indicates its potential as a building block for pharmaceutical agents, particularly in the development of antimalarial drugs.
Unexplored Reactivity and Synthetic Challenges
The future of this compound chemistry lies in exploring its untapped reactive potential and overcoming synthetic hurdles.
Unexplored Reactivity:
Nucleophilic Substitution at C2: While the 2-chloro group is known to be a good leaving group, a systematic exploration of its displacement with a wide range of nucleophiles (e.g., sulfur, oxygen, and various nitrogen-based nucleophiles) has not been fully documented for this specific isomer. Such reactions could yield novel derivatives with unique properties. researchgate.net
Cross-Coupling Reactions: The chloro-substituent provides a handle for modern cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. nih.gov These reactions would enable the formation of C-C and C-N bonds, respectively, at the C2 position, significantly expanding the chemical space around the quinoline core.
C-H Functionalization: The reactivity of the various C-H bonds on both the benzene (B151609) and pyridine (B92270) rings of the quinoline nucleus remains a fertile ground for investigation, potentially leading to novel functionalization patterns without pre-installed handles.
Synthetic Challenges:
Regioselectivity: A primary challenge in the de novo synthesis of polysubstituted quinolines like this compound is achieving precise regiochemical control. Classical methods such as the Friedländer or Doebner-von Miller syntheses often require specifically substituted precursors which may not be readily available and can sometimes lead to mixtures of isomers. mdpi.com
Greener Synthesis: Many traditional quinoline syntheses suffer from harsh reaction conditions, low efficiency, and the use of toxic reagents. mdpi.com A significant challenge is the development of more environmentally benign, efficient, and scalable synthetic routes to this compound.
Precursor Availability: The synthesis relies on the availability of appropriately substituted anilines and carbonyl compounds. The synthesis of the required 3-methoxy-aniline precursor and its subsequent cyclization must be efficient to enable broader research.
Emerging Biological Targets and Therapeutic Areas
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a multitude of diseases. ijresm.comresearchgate.net Based on the activities of related compounds, several therapeutic areas and biological targets can be postulated for this compound and its future derivatives.
Potential Therapeutic Areas:
Oncology: Quinoline derivatives are well-established as anticancer agents. nih.govnih.gov They have been shown to function as inhibitors of crucial signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. nih.gov
Infectious Diseases: The 4-aminoquinoline (B48711) structure is famously associated with antimalarial drugs like chloroquine (B1663885) and mefloquine (B1676156). rsc.orgbiointerfaceresearch.com The 7-chloroquinoline (B30040) motif, in particular, is a key component of many antimalarial and other antimicrobial agents. rsc.org
Inflammatory Diseases: Certain quinoline-based molecules have been developed as anti-inflammatory agents by targeting enzymes like COX and various receptors involved in the inflammation cascade. nih.gov
Emerging Biological Targets: The table below outlines potential molecular targets for which quinoline derivatives have shown inhibitory activity, suggesting promising research avenues.
| Potential Biological Target | Therapeutic Area | Rationale based on Related Compounds |
| Kinase Inhibitors (e.g., VEGFR, EGFR) | Oncology | Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases crucial for tumor growth, such as Vascular Endothelial Growth Factor Receptor (VEGF) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov |
| Topoisomerase II | Oncology | The quinoline nucleus can intercalate into DNA and inhibit enzymes like topoisomerase II, which is essential for DNA replication in cancer cells. nih.gov |
| Heme Polymerization | Malaria | In the malaria parasite Plasmodium falciparum, 4-aminoquinolines are believed to interfere with heme detoxification in the parasite's food vacuole. rsc.org |
| PI3K/Akt/mTOR Pathway | Oncology | This signaling cascade, which regulates cell survival and proliferation, is a target for numerous anticancer agents, including some quinoline-based compounds. nih.gov |
Advanced Methodologies in Quinoline Research
To overcome existing challenges and unlock the full potential of this compound, researchers can leverage a suite of advanced methodologies that have transformed organic synthesis and drug discovery.
| Methodology | Description & Application | Potential Benefits |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reactions. It can be applied to classical syntheses like the Friedländer reaction to accelerate the formation of the quinoline ring. nih.gov | Reduced reaction times, improved yields, and enhanced selectivity. |
| Flow Chemistry | Involves performing reactions in a continuous-flowing stream rather than a flask. This technique allows for excellent control over reaction parameters. durham.ac.uk | Enhanced safety, scalability, reproducibility, and potential for multi-step automated synthesis. |
| Multicomponent Reactions (MCRs) | Combine three or more starting materials in a single step to form a complex product, offering high atom and step economy. nih.gov | Efficient construction of diverse quinoline libraries for biological screening. |
| Transition-Metal Catalysis | Employs catalysts based on metals like palladium, copper, rhodium, or cobalt to facilitate reactions such as C-H activation and cross-coupling. mdpi.com | Enables novel bond formations and the synthesis of complex, functionalized quinolines under milder conditions. |
| Computational Chemistry | Uses molecular modeling, docking studies, and quantum mechanics to predict reactivity, design new molecules, and understand drug-target interactions. nih.gov | Rationalizes structure-activity relationships, prioritizes synthetic targets, and accelerates the drug discovery process. |
| Green Chemistry Approaches | Focuses on using safer solvents (like water or ionic liquids), catalyst-free conditions, or aerobic oxidation to minimize environmental impact. mdpi.comnih.govmdpi.com | Increased sustainability, reduced waste, and improved safety profile of synthetic processes. |
The application of these modern techniques will be crucial for the efficient synthesis of this compound and the generation of diverse derivative libraries for biological evaluation.
Interdisciplinary Collaborations for Translational Research
Translating the potential of a core molecule like this compound from a laboratory curiosity to a clinically relevant agent requires a concerted, interdisciplinary effort. The complexity of modern drug discovery necessitates breaking down traditional research silos.
Chemistry & Biology: Synthetic chemists can design and produce novel derivatives, which are then evaluated by molecular and cellular biologists to determine their efficacy and mechanism of action against specific biological targets (e.g., cancer cell lines, microbial cultures). mdpi.com
Medicinal Chemistry & Computational Science: Medicinal chemists, guided by computational experts performing molecular docking and SAR analysis, can rationally design next-generation compounds with improved potency and reduced off-target effects. nih.govmdpi.com This synergy accelerates the optimization of lead compounds.
Pharmacology & Materials Science: Pharmacologists are needed to study the in vivo behavior (pharmacokinetics and pharmacodynamics) of promising compounds. Collaborations with materials scientists and nanotechnologists could lead to novel drug delivery systems that enhance bioavailability and target specificity, which is a significant hurdle for many quinoline-based drugs. mdpi.com
Clinical Research & Basic Science: A continuous feedback loop between clinical researchers observing patient outcomes and basic scientists investigating molecular mechanisms is essential. This "bench-to-bedside-and-back" approach ensures that clinical challenges inform fundamental research directions, leading to the development of more effective and safer therapeutics.
Future progress in this field will depend on fostering these collaborations to bridge the gap between fundamental chemical synthesis and tangible therapeutic applications.
Q & A
Q. What are the best practices for synthesizing and characterizing novel analogs (e.g., hydrazine derivatives)?
- Nucleophilic substitution with hydrazine at position 4 requires anhydrous conditions (e.g., dry THF) and catalytic KI. Purity is confirmed via TLC (Rf ~0.5 in EtOAc/hexane) and LC-MS . Biological screening for anticancer activity follows NIH/NCATS protocols, including MTT assays on HeLa cells .
Methodological Notes
- Contradiction Management : Conflicting bioactivity data (e.g., anti-malarial vs. cytotoxic effects) are addressed by dose-response curves and selectivity index (SI) calculations (SI = IC₅₀ host cells / IC₅₀ pathogen) .
- Data Reproducibility : Batch-to-batch variability is minimized by strict control of POCl₃ stoichiometry (1:6.4 molar ratio) and HPLC-based purity checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
